4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is of significant interest due to its versatile chemical properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-fluorobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized using thiourea in the presence of a base, such as sodium hydroxide, to yield the desired triazole compound .
Industrial Production Methods
Industrial production of 1,2,4-triazoles, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Sodium hydride or potassium tert-butoxide can be used as bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential anticancer, antiviral, and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent polymers.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The thiol group can also participate in redox reactions, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Similar in structure but differ in the arrangement of nitrogen atoms in the ring.
1,3,4-Thiadiazoles: Contain sulfur and nitrogen atoms in the ring but have different chemical properties.
Benzotriazoles: Contain a fused benzene ring, leading to different reactivity and applications.
Uniqueness
4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the ethyl and fluorophenyl substituents, which enhance its chemical stability and biological activity. The combination of the triazole ring and thiol group also provides a versatile platform for further functionalization and application in various fields .
Properties
Molecular Formula |
C10H10FN3S |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-ethyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H10FN3S/c1-2-14-9(12-13-10(14)15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15) |
InChI Key |
CVZSKGRWKHCTNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CC=C2F |
Origin of Product |
United States |
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